molecular formula C14H11NO2 B13425465 6-Benzoyl-2,3-dihydropyrrolizin-1-one

6-Benzoyl-2,3-dihydropyrrolizin-1-one

Cat. No.: B13425465
M. Wt: 225.24 g/mol
InChI Key: WHMHELXHHVTMJF-UHFFFAOYSA-N
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Description

6-Benzoyl-2,3-dihydropyrrolizin-1-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of pyrrolizinone derivatives, which are characterized by a fused ring system containing a pyrrole and a ketone group. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-2,3-dihydropyrrolizin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a benzoyl chloride derivative with a suitable pyrrolidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Benzoyl-2,3-dihydropyrrolizin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Benzoyl-2,3-dihydropyrrolizin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzoyl-2,3-dihydropyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Uniqueness: 6-Benzoyl-2,3-dihydropyrrolizin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-benzoyl-2,3-dihydropyrrolizin-1-one

InChI

InChI=1S/C14H11NO2/c16-13-6-7-15-9-11(8-12(13)15)14(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

WHMHELXHHVTMJF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C1=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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